molecular formula C10H13N B12954678 4-Isopropyl-2-vinylpyridine

4-Isopropyl-2-vinylpyridine

Cat. No.: B12954678
M. Wt: 147.22 g/mol
InChI Key: JWFQEKKGMYSUPQ-UHFFFAOYSA-N
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Description

4-Isopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines It is characterized by the presence of an isopropyl group at the 4-position and a vinyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-vinylpyridine typically involves the alkylation of 2-vinylpyridine with isopropyl halides under basic conditions. One common method is the reaction of 2-vinylpyridine with isopropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound aldehyde or carboxylic acid.

    Reduction: Formation of 4-isopropyl-2-vinylpiperidine.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-vinylpyridine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-2-vinylpyridine is unique due to the presence of both the isopropyl and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

2-ethenyl-4-propan-2-ylpyridine

InChI

InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h4-8H,1H2,2-3H3

InChI Key

JWFQEKKGMYSUPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)C=C

Origin of Product

United States

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